molecular formula C18H17F3N4O2S B2406621 N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide CAS No. 2034539-16-5

N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2406621
CAS No.: 2034539-16-5
M. Wt: 410.42
InChI Key: LKWFLRDXDXJRGR-UHFFFAOYSA-N
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Description

“N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide” is a compound that has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the immune response. This compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold, which is a novel chemotype that has been underexploited among heme-binding moieties .


Synthesis Analysis

The synthesis of this compound involves the combination of a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety with a methyleneamino linker and a trifluoromethyl group . The compound was found to have a melting point of 215–217 °C .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyridine ring, which serves as the heme-binding scaffold . This ring is attached to a trifluoromethyl group and a naphthalene-1-sulfonamide group via a methylene bridge .


Physical and Chemical Properties Analysis

The compound is a yellowish solid with a melting point of 215–217 °C . It has sub-micromolar potency, high metabolic stability, and selectivity over tryptophan 2,3-dioxygenase (TDO) and cytochrome P450 (CYP) enzymes .

Scientific Research Applications

Chemical Synthesis and Herbicidal Activity

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which include derivatives like N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, have been prepared through the condensation of 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine. These compounds demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates, highlighting their potential use in agricultural science for weed control and crop protection (Moran, 2003).

Materials Science: Proton Exchange Membranes

In materials science, sulfonated polybenzothiazoles containing naphthalene units, derived from compounds such as 2,6-naphthalene dicarboxylic acid, have been synthesized. These materials demonstrated excellent dimensional stability, high thermal and oxidative stabilities, good mechanical properties, and high proton conductivities. Such characteristics make them suitable for use as proton exchange membranes, which are crucial components in fuel cell technology (Wang et al., 2015).

Organosoluble Fluorinated Polyimides

A novel trifluoromethyl-substituted bis(ether amine) monomer, 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, was prepared and used to synthesize a series of new fluorinated polyimides. These materials were noted for their solubility in various organic solvents, ability to form transparent, flexible, and strong films, low moisture absorptions, and low dielectric constants. Their thermal stability and colorless nature of certain derivatives make them promising for applications in advanced electronic and aerospace industries (Chung & Hsiao, 2008).

Enzymatic Kinetics and Herbicide Development

The compound "N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide" has been evaluated as an acetohydroxyacid synthase inhibitor, a key enzyme in plant growth. This research aimed at discovering new compounds with high herbicidal activity and faster degradation rates in soil. Such studies contribute to the development of more efficient and environmentally friendly herbicides for agricultural use (Chen et al., 2009).

Future Directions

The compound represents a promising strategy in cancer immunotherapy due to its ability to inhibit IDO1 and boost the immune response . Future research could focus on further optimizing the potency and selectivity of this compound, as well as investigating its efficacy in preclinical and clinical trials.

Properties

IUPAC Name

N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2S/c19-18(20,21)13-8-9-16-23-24-17(25(16)11-13)10-22-28(26,27)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,22H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWFLRDXDXJRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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